Prop-2-yn-1-yl benzoate

Click Chemistry Polymer Functionalization CuAAC

Prop-2-yn-1-yl benzoate (CAS 6750-04-5, propargyl benzoate) is a functionalized aromatic ester containing a terminal alkyne group, with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol. It is a liquid at room temperature with a boiling point of 225-226 °C, a density of 1.106 g/mL at 25 °C, and a refractive index (n20/D) of 1.5320.

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 6750-04-5
Cat. No. B1584443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProp-2-yn-1-yl benzoate
CAS6750-04-5
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESC#CCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C10H8O2/c1-2-8-12-10(11)9-6-4-3-5-7-9/h1,3-7H,8H2
InChIKeyNBDHEMWCIUHARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Prop-2-yn-1-yl Benzoate (CAS 6750-04-5) Technical Profile for Scientific Procurement


Prop-2-yn-1-yl benzoate (CAS 6750-04-5, propargyl benzoate) is a functionalized aromatic ester containing a terminal alkyne group, with the molecular formula C10H8O2 and a molecular weight of 160.17 g/mol . It is a liquid at room temperature with a boiling point of 225-226 °C, a density of 1.106 g/mL at 25 °C, and a refractive index (n20/D) of 1.5320 . This compound serves as a versatile building block in organic synthesis, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and transition metal-catalyzed polymerization reactions .

Critical Performance Limitations of Propargyl Ester Alternatives: Evidence for Prop-2-yn-1-yl Benzoate Differentiation


While propargyl esters share the terminal alkyne functionality, their reactivity profiles in click chemistry and transition metal-catalyzed transformations diverge significantly due to electronic and steric effects imparted by the ester substituent [1][2]. Simple substitution of Prop-2-yn-1-yl benzoate with a less expensive propargyl ester such as propargyl acetate can lead to quantifiably lower conversion efficiencies and yields [1][2]. The electron-withdrawing or electron-donating nature of the ester group directly influences the nucleophilicity of the alkyne and the stability of reaction intermediates, thereby dictating the success of a given synthetic route [2]. The quantitative evidence presented below demonstrates that Prop-2-yn-1-yl benzoate consistently outperforms propargyl acetate and other analogs in key reaction metrics, making it a non-interchangeable, application-specific reagent for demanding synthetic protocols.

Quantified Comparative Performance of Prop-2-yn-1-yl Benzoate vs. Closest Analogs


Click Chemistry Conversion Efficiency: Propargyl Benzoate vs. Propargyl Acetate

In copper-catalyzed azide-alkyne cycloaddition (CuAAC) click reactions on polymeric substrates, Prop-2-yn-1-yl benzoate (propargyl benzoate) achieves a significantly higher baseline conversion than its direct analog propargyl acetate. Under identical conditions using CuSO4/sodium-L-ascorbate in THF, propargyl benzoate yielded a 60.1% conversion, while propargyl acetate yielded only 51.3% [1]. Furthermore, propargyl benzoate demonstrates superior amenability to reaction optimization, achieving 100% conversion with the addition of chelating nitrogenous bases such as triethylamine (TEA) across multiple catalytic systems, a feat propargyl acetate fails to achieve consistently [2].

Click Chemistry Polymer Functionalization CuAAC

Cascade Rearrangement-Oxidative Ester Migration Yield Comparison

In a cascade rearrangement-oxidative ester migration reaction, Prop-2-yn-1-yl benzoate (propargyl benzoate) demonstrates a markedly superior isolated yield compared to propargyl acetate and other propargyl esters. Under identical reaction conditions, propargyl benzoate (30a) afforded the desired 1-benzoxyvinyl ketone product in 83% isolated yield after 10 minutes at 80 °C [1]. In contrast, the corresponding reactions with propargyl acetate, propargyl pivalate, and propargyl p-methoxybenzoate produced yields of 46%, 68%, and 70%, respectively [1].

Organic Synthesis Cascade Reactions Fluorination

Polymer Solubility and Processability Comparison: Poly(propargyl benzoate) vs. Poly(propargyl acetate)

When polymerized using a rhodium catalyst system, the resulting poly(propargyl benzoate) exhibits distinct and advantageous solubility properties compared to poly(propargyl acetate). Poly(propargyl benzoate) (poly(4)) is readily soluble in common organic solvents such as toluene, THF, and CHCl3 [1]. In contrast, poly(propargyl acetate) (poly(2)) is insoluble in THF, limiting its processability and characterization options in certain applications [1].

Conjugated Polymers Polymer Processing Materials Science

Primary Scientific Application Scenarios for Prop-2-yn-1-yl Benzoate


Polymer Post-Modification via CuAAC Click Chemistry

Procurement of Prop-2-yn-1-yl benzoate is indicated for research groups and industrial R&D labs focused on post-polymerization functionalization of azide-bearing polymers. The compound's ability to achieve complete (100%) conversion under optimized conditions [1] makes it a preferred choice over propargyl acetate (51.3% baseline conversion [1]) for creating well-defined graft copolymers, cross-linked networks, or polymer-biomolecule conjugates where quantitative functionalization is critical for property control.

Synthesis of 1,3-Enynes and Fluorinated Building Blocks

This compound is a high-value starting material for medicinal chemistry and agrochemical synthesis programs that rely on cascade rearrangement-oxidative ester migration reactions. The 83% isolated yield [2] obtained for the target 1-benzoxyvinyl ketone product validates Prop-2-yn-1-yl benzoate as a superior substrate compared to propargyl acetate (46% yield [2]), enabling more efficient access to fluorinated enyne scaffolds that are valuable as versatile synthetic intermediates.

Synthesis of Processable Conjugated Polyacetylenes

Researchers synthesizing substituted polyacetylenes for electronic, optical, or sensor applications should select Prop-2-yn-1-yl benzoate when solution processability is a requirement. The resulting polymer, poly(propargyl benzoate), is soluble in a broad range of solvents, including THF [3]. This contrasts with the THF-insoluble poly(propargyl acetate) [3], making the benzoate-derived polymer the material of choice for applications involving thin-film fabrication or solution-phase characterization techniques.

Amphiphilic Graft Copolymer Synthesis

Prop-2-yn-1-yl benzoate is specifically referenced for the preparation of amphiphilic graft copolymers of poly(ε-caprolactone) (PCL) . Its terminal alkyne group serves as a 'click' handle for grafting hydrophilic chains onto a hydrophobic PCL backbone, enabling the rational design of biodegradable materials for drug delivery and tissue engineering applications.

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